molecular formula C14H11N3O5S B2788269 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 923482-00-2

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2788269
CAS No.: 923482-00-2
M. Wt: 333.32
InChI Key: DSFYEKGAHFCDDF-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The furan ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(5-((phenylsulfonyl)methyl)-1,3,4-triazol-2-yl)furan-2-carboxamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural components, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYEKGAHFCDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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